4-Bromo-2,5-difluorobenzenethiol
Overview
Description
4-Bromo-2,5-difluorobenzenethiol: is an organosulfur compound with the molecular formula C6H3BrF2S It is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the reaction of 2,5-difluorobenzenethiol with bromine under controlled conditions to introduce the bromine atom at the 4-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzenethiols with different functional groups.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include dehalogenated benzenethiols.
Scientific Research Applications
4-Bromo-2,5-difluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate the behavior of thiol-containing compounds.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to different targets. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzonitrile
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2,5-difluorobenzaldehyde
Comparison: 4-Bromo-2,5-difluorobenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. While 4-Bromo-2,5-difluorobenzonitrile and 4-Bromo-2,5-difluorobenzoic acid are primarily used in organic synthesis and pharmaceutical applications, this compound’s thiol group makes it particularly valuable in biochemical studies and as a precursor for sulfur-containing compounds .
Biological Activity
4-Bromo-2,5-difluorobenzenethiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound, with the chemical formula C7H4BrF2S, features a thiol (-SH) group attached to a fluorinated aromatic ring. The presence of bromine and fluorine substituents enhances its reactivity and modulates its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as a modulator of neurotransmission and has potential applications in treating central nervous system (CNS) disorders.
Pharmacological Activities
- CNS Disorders : The compound exhibits promising effects in modulating dopamine neurotransmission, making it a candidate for treating conditions such as Parkinson’s disease and schizophrenia. Its dopaminergic stabilizing properties are particularly noteworthy .
- Anticancer Properties : Research indicates that this compound can be involved in the synthesis of derivatives that show anti-cancer activity. Specifically, it has been linked to the development of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have demonstrated efficacy against hyperproliferative diseases like cancer .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further investigation is necessary to elucidate its full spectrum of activity .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on CNS Activity : A study examining the effects of various fluorinated thiols on dopamine receptor activity found that this compound significantly enhanced dopamine signaling in vitro. This suggests potential therapeutic applications in neurodegenerative diseases .
- Anticancer Research : In vitro assays demonstrated that derivatives synthesized from this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
CNS Modulation | Enhances dopamine signaling | |
Anticancer Properties | Induces cytotoxicity in cancer cell lines | |
Antimicrobial Effects | Potential antimicrobial activity |
Pharmacokinetics
Parameter | Value |
---|---|
Absorption | Low gastrointestinal absorption |
Metabolism | Hepatic metabolism |
Elimination Half-Life | TBD |
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKHVPYFWMQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-22-2 | |
Record name | 4-bromo-2,5-difluorobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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